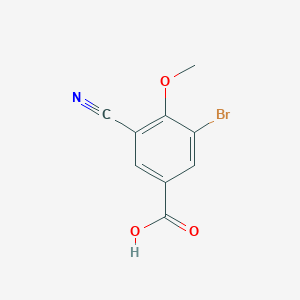![molecular formula C7H6F3N3 B1387773 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 905274-04-6](/img/structure/B1387773.png)
2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
描述
The compound “2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been extensively studied. For instance, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors . In another study, a series of novel pyrimidine derivatives containing a urea moiety were designed and synthesized .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The trifluoromethyl group attached to the pyrimidine ring contributes to the unique properties of these compounds.Chemical Reactions Analysis
Pyrimidine derivatives have been involved in various chemical reactions. For instance, a new superparamagnetic nanocatalyst Fe3O4@gly@Furfural@Co (NO3)2 was used for the one-pot multicomponent synthesis of benzo[b]pyran and pyrano[2,3-d]pyrimidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary. For instance, the density of 2-(Trifluoromethyl)pyrimidine is 1.4±0.1 g/cm3, and it has a boiling point of 69.0±40.0 °C at 760 mmHg .科学研究应用
Antifungal Applications
This compound has been synthesized and evaluated for its antifungal properties . It exhibits good in vitro antifungal activities against a variety of fungi, such as Botryosphaeria dothidea, Phompsis sp., Botrytis cinerea, Colletotrichum gloeosporioides, Pyricularia oryzae, and Sclerotinia sclerotiorum . These properties make it a potential candidate for developing new antifungal agents that could be used in agriculture or medicine.
Insecticidal Properties
The trifluoromethyl pyrimidine derivatives, including our compound of interest, have shown moderate insecticidal activities . They have been tested against pests like Mythimna separata and Spodoptera frugiperda, although their effectiveness was lower than some commercial insecticides . This suggests potential for use in pest control after further optimization.
Anticancer Activity
These compounds have indicated certain anticancer activities against various cancer cell lines, such as PC3, K562, Hela, and A549 . While their effectiveness is lower than some established chemotherapy drugs, there is potential for further development and use in cancer treatment.
Anti-Tuberculosis Activity
Trifluoromethyl pyrimidinone compounds, closely related to the one , have shown activity against Mycobacterium tuberculosis . This is significant given the global health impact of tuberculosis and the need for new treatments due to drug resistance.
Gram-Positive Bacterial Infections
The same series of compounds has also demonstrated good activity against Gram-positive bacteria and yeast . This broadens the potential application of these compounds in treating various bacterial infections.
SAR and Medicinal Chemistry
The structure-activity relationship (SAR) studies of these compounds provide valuable insights for medicinal chemistry. By understanding how different substitutions affect biological activity, researchers can design more effective drugs with improved properties .
作用机制
Target of Action
The primary target of 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This is a common mechanism of action for CDK2 inhibitors .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells
Pharmacokinetics
It is generally important for such compounds to have good absorption, distribution, metabolism, and excretion (adme) properties to ensure effective bioavailability .
Result of Action
The primary result of the action of 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is the inhibition of cell proliferation, particularly in cancer cells . By inhibiting CDK2, the compound disrupts the cell cycle, potentially leading to cell cycle arrest and apoptosis .
安全和危害
未来方向
Pyrimidine derivatives have shown promise in various fields, including medicinal chemistry. For instance, they have been used to develop new anti-inflammatory agents , and they have shown potential as antifungal agents . Future research could focus on developing more potent and efficacious drugs with pyrimidine scaffold .
属性
IUPAC Name |
2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3/c8-7(9,10)6-12-2-4-1-11-3-5(4)13-6/h2,11H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXINHRGKZWFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652940 | |
| Record name | 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
905274-04-6 | |
| Record name | 6,7-Dihydro-2-(trifluoromethyl)-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905274-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

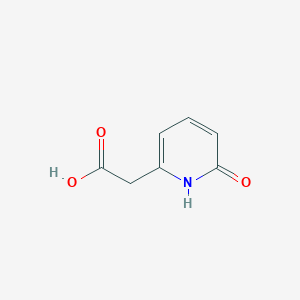
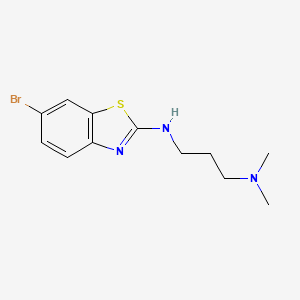
![7-chloro-4-methoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1387696.png)
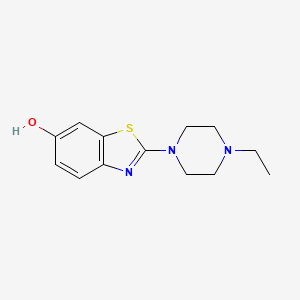
![6-Oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1387700.png)

![3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanoic acid](/img/structure/B1387703.png)


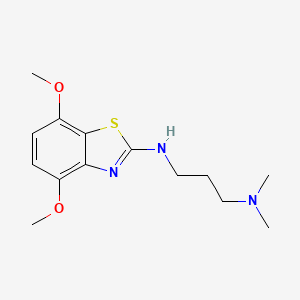
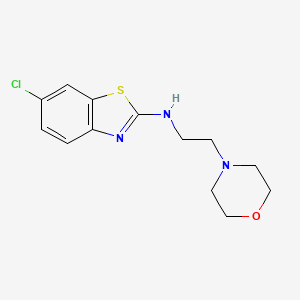

![tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate](/img/structure/B1387710.png)
